

In-Depth Technical Guide: 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B029033

[Get Quote](#)

CAS Number: 185040-32-8

A Core Intermediate for p38 Kinase Inhibitor Synthesis

This technical guide provides a comprehensive overview of **4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde**, a key heterocyclic building block in medicinal chemistry. Primarily utilized as an intermediate in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors, this compound holds significant interest for researchers and scientists in drug discovery and development.^{[1][2][3]} This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and contextualizes its application within the p38 MAPK signaling pathway.

Physicochemical Properties

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a solid at room temperature with a purity typically reported as 97% or higher.^{[4][5]} Proper storage conditions are in a dark place under an inert atmosphere at 2-8°C. The compound is soluble in solvents such as chloroform, dichloromethane, and DMSO.

Property	Value	Source
CAS Number	185040-32-8	[1] [2] [3]
Molecular Formula	C ₇ H ₉ N ₃ OS	[3]
Molecular Weight	183.23 g/mol	[3]
Appearance	Solid	[4] [5]
Boiling Point	377.054 °C at 760 mmHg	
Density	1.278 g/cm ³	
Refractive Index	1.588	
Flash Point	181.836 °C	
Purity	≥ 97%	[4] [5]
Storage	2-8°C, inert atmosphere, dark	
Solubility	Chloroform, Dichloromethane, DMSO	

Note: Some physical properties are predicted based on chemical structure as experimental data is not uniformly available.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on the well-documented synthesis of its close analog, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, followed by a methylation step.

Proposed Synthesis of **4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde**

This proposed two-step synthesis involves the initial formation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde followed by selective N-methylation.

Step 1: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde[2]

This procedure is adapted from a known synthesis of the amino precursor.

- Materials: Cyanaldehyde diethyl acetal (or dimethyl acetal), Tetrahydrofuran (THF), Sodium methoxide, Methyl formate, 2-Methyl-2-thiourea sulfate, Ethanol, Water.
- Procedure:
 - Dissolve 0.15-0.25 mol of cyanaldehyde diethyl acetal in THF.
 - Add 0.20-0.30 mol of sodium methoxide at 10-20°C and stir for 1-2 hours.
 - Slowly add a solution of 0.20-0.30 mol of methyl formate in THF at 10-20°C and continue stirring for 5-7 hours.
 - Cool the mixture to 10-20°C and add another 0.20-0.25 mol of sodium methoxide.
 - Raise the temperature to 60-70°C and slowly add 0.15-0.25 mol of 2-methyl-2-thiourea sulfate.
 - Maintain the reaction at 60-70°C for 4-6 hours.
 - Remove the solvent under reduced pressure.
 - Add a mixture of ethanol and water (1:5 v/v) to the residue and stir at 10-20°C for 40-80 minutes.
 - Filter the resulting light yellow solid, wash with an ethanol/water mixture, then with water.
 - Dry the solid to obtain 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

Step 2: N-Methylation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

This is a general proposed method for the methylation of the 4-amino group.

- Materials: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a suitable solvent (e.g., DMF or DMSO), a base (e.g., NaH or K₂CO₃), and a methylating agent (e.g., methyl iodide or

dimethyl sulfate).

- Procedure:
 - Dissolve the 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Add the base portion-wise at a controlled temperature (e.g., 0°C) to deprotonate the amino group.
 - Slowly add the methylating agent to the reaction mixture.
 - Allow the reaction to stir at room temperature or with gentle heating while monitoring the progress by TLC or HPLC.
 - Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography.

Purification Protocol

Purification of the final product can be achieved using column chromatography on silica gel.

- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for the purification of pyrimidine derivatives. The exact ratio should be determined by TLC analysis.
- Procedure:
 - Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
- Load the dried, adsorbed product onto the top of the column.
- Elute the column with the chosen solvent system, gradually increasing the polarity.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to yield the purified **4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde**.

Analytical Methods

The identity and purity of **4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde** can be confirmed by various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to assess the purity of the compound.

- Column: A C18 column is typically suitable.
- Mobile Phase: A gradient of acetonitrile in water, often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
- Detector: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm).^[6]
- Procedure:
 - Prepare a standard solution of the purified compound of known concentration.
 - Dissolve the sample to be analyzed in the mobile phase.
 - Inject the sample and the standard solution into the HPLC system.
 - Analyze the resulting chromatograms to determine the retention time and calculate the purity based on the peak area.

Spectral Data (Predicted)

While experimental spectral data is not readily available, the expected characteristics are as follows:

- ^1H NMR: Protons on the pyrimidine ring, the methylamino group, the methylthio group, and the aldehyde group would show characteristic chemical shifts and coupling patterns.
- ^{13}C NMR: Carbon atoms in the pyrimidine ring, the methyl groups, and the carbonyl carbon of the aldehyde would have distinct chemical shifts.
- IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the secondary amine, C-H stretches of the methyl and aromatic groups, the C=O stretch of the aldehyde, and C=N and C=C stretches of the pyrimidine ring.^[7]
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be observed, along with characteristic fragmentation patterns corresponding to the loss of functional groups.

Role in p38 MAPK Inhibitor Synthesis and Signaling Pathway

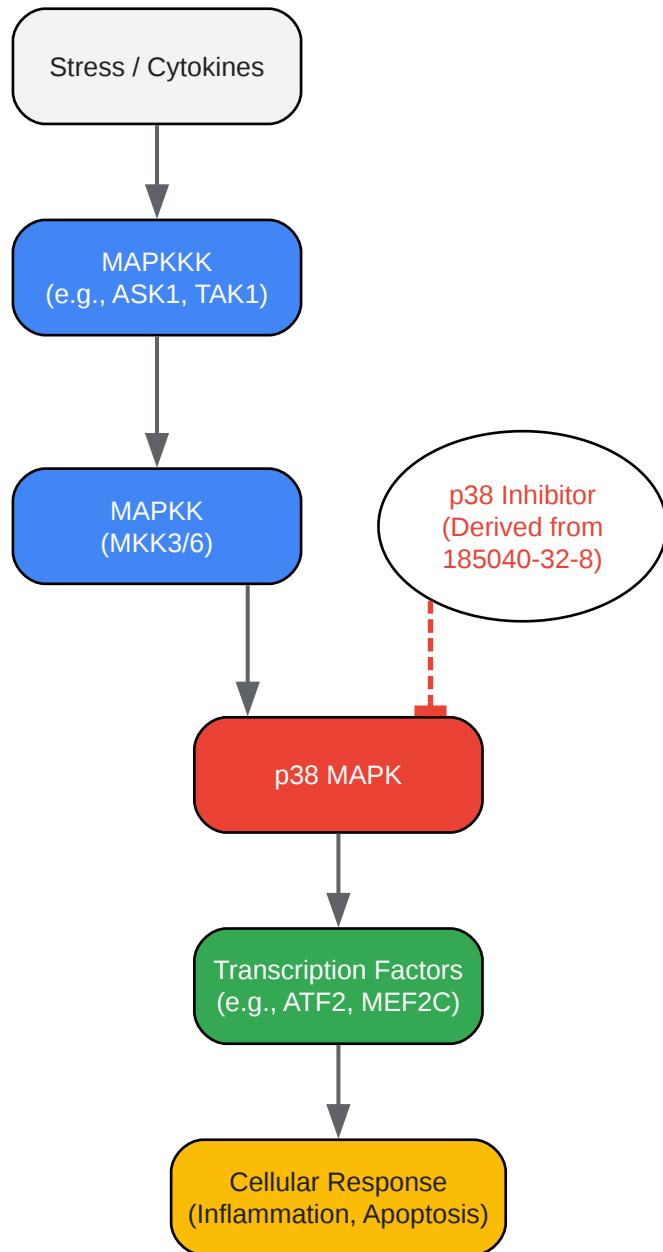
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a crucial intermediate for the synthesis of various p38 MAP kinase inhibitors.^{[1][2][3]} The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a central role in regulating inflammatory responses, apoptosis, and cell differentiation. Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers.

The aldehyde functionality of **4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde** allows for a variety of chemical transformations to build more complex molecules that can bind to the ATP-binding pocket of p38 kinases, thereby inhibiting their activity.

p38 MAPK Signaling Pathway

The following diagram illustrates a simplified p38 MAPK signaling cascade. External stimuli, such as stress or cytokines, activate a series of upstream kinases (MAPKKKs and MAPKKs),

which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to a cellular response.

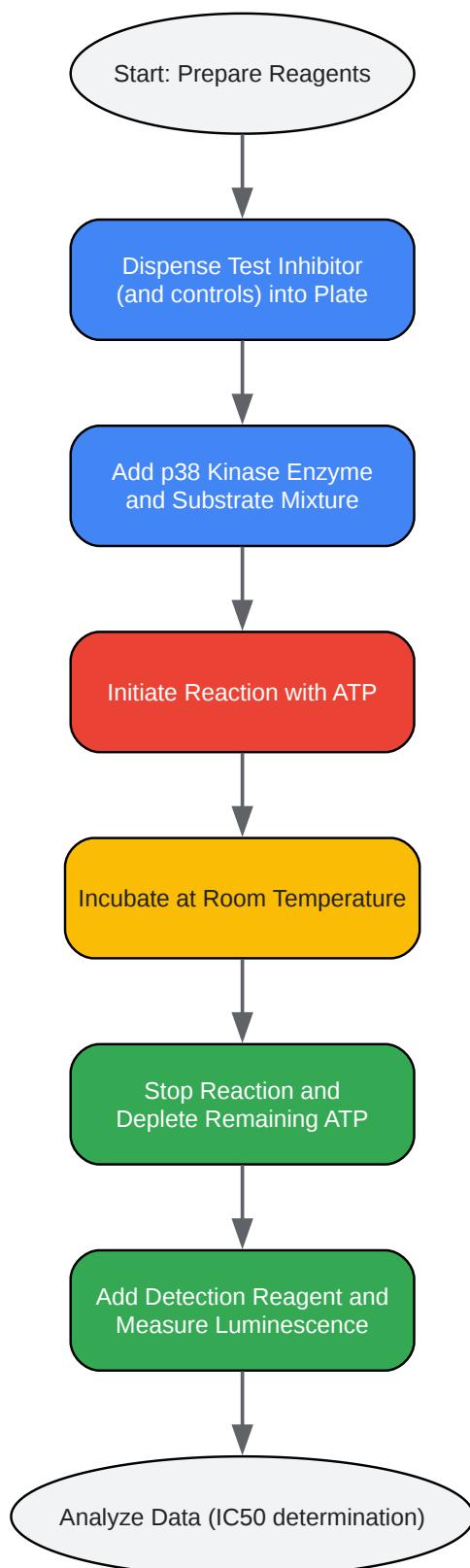


[Click to download full resolution via product page](#)

Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.

Experimental Workflow for p38 Kinase Inhibition Assay

The inhibitory activity of compounds synthesized from **4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde** can be evaluated using an in vitro kinase assay. The following is a general workflow for a luminescence-based assay.[\[8\]](#)[\[9\]](#)



[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro p38 kinase inhibition assay.

Conclusion

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a valuable and versatile intermediate for the synthesis of p38 MAP kinase inhibitors. Its chemical structure provides a key scaffold that can be readily modified to generate potent and selective drug candidates. This technical guide serves as a resource for researchers in the field, providing essential information on its properties, synthesis, and application in the context of a critical therapeutic target. Further research to fully characterize this compound and develop optimized synthetic and analytical methods is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p38 beta Kinase Enzyme System Application Note [promega.jp]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029033#4-methylamino-2-methylthio-pyrimidine-5-carbaldehyde-cas-number-185040-32-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com